molecular formula C9H7ClO4 B6200722 methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate CAS No. 1802549-91-2

methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate

Cat. No.: B6200722
CAS No.: 1802549-91-2
M. Wt: 214.60 g/mol
InChI Key: VSXLUOVELYCPNA-UHFFFAOYSA-N
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Description

Classification and Structural Features of α-Ketoesters and Substituted Phenols

The unique chemical architecture of methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate places it at the intersection of several important classes of organic molecules. Its properties and reactivity are a direct result of the interplay between its functional groups.

Chemical Classification of this compound within Organic Chemistry

From a structural standpoint, this compound can be classified in multiple ways. It is fundamentally an aromatic compound, given the presence of the substituted benzene (B151609) ring. More specifically, it is a phenolic ester , characterized by a hydroxyl group directly attached to the aromatic ring and an ester functional group. smolecule.com Furthermore, the presence of a ketone group adjacent to the ester classifies it as an α-ketoester . beilstein-journals.org This arrangement of functional groups is pivotal to its chemical behavior.

The table below summarizes the key structural and chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1802549-91-2
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
InChI Key VSXLUOVELYCPNA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(=O)C1=C(C=C(C=C1)Cl)O

This data is compiled from multiple sources. smolecule.comuni.lu

Significance of the 4-Chloro-2-hydroxyphenyl Moiety in Chemical Scaffolds

The 4-chloro-2-hydroxyphenyl moiety is a significant structural motif in various areas of chemistry, particularly in the development of pharmaceuticals. The presence of a chlorine atom can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. Chlorine is a common halogen in many FDA-approved drugs, highlighting its importance in medicinal chemistry.

The phenolic hydroxyl group is also crucial, as it can participate in hydrogen bonding, a key interaction in molecular recognition processes within biological systems. Furthermore, phenolic compounds are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This dual functionality of a halogenated phenol (B47542) makes the 4-chloro-2-hydroxyphenyl scaffold a point of interest for designing new bioactive molecules.

Role of the α-Ketoester Functionality in Organic Transformations

The α-ketoester group is a versatile functional group in organic synthesis due to the presence of two adjacent electrophilic centers (the keto and ester carbonyls). This high density of functional groups and the increased electrophilicity of the keto group make α-ketoesters valuable intermediates in the synthesis of complex molecules and natural products. beilstein-journals.org

They can participate in a wide array of organic reactions, including:

Aldol additions: The electrophilic keto group readily reacts with enolates. beilstein-journals.org

Carbonyl-ene reactions: These reactions allow for the formation of carbon-carbon bonds. beilstein-journals.org

Mannich reactions: These are important for the synthesis of amino-substituted compounds. beilstein-journals.org

Nucleophilic additions: The keto group is susceptible to attack by various nucleophiles.

Photochemical reactions: The α-ketoester moiety can undergo photochemical transformations. beilstein-journals.org

This reactivity makes α-ketoesters powerful building blocks for constructing intricate molecular architectures.

Historical Overview and Emergence in Chemical Literature

While specific historical details for this compound are not extensively documented, its emergence can be understood within the broader context of the development of synthetic methodologies for α-ketoesters and substituted phenols.

Discovery and Initial Synthesis Reports (if any)

There are no prominent, readily available reports detailing the specific initial discovery and synthesis of this compound. However, its synthesis can be logically inferred from established and historically significant reactions. A plausible and common method for the synthesis of aryl α-ketoesters is the Friedel-Crafts acylation . wikipedia.org This reaction, developed by Charles Friedel and James Crafts in 1877, involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.org

In the case of this compound, the likely synthetic route would involve the Friedel-Crafts acylation of 4-chlorophenol (B41353) with an appropriate acylating agent like methyl oxalyl chloride, using a Lewis acid such as aluminum chloride. The reaction would introduce the methyl oxoacetate group onto the aromatic ring. It is important to note that the acylation of phenols can sometimes be complex, with the possibility of reaction at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). ucalgary.castackexchange.com

Evolution of Research Interest in Related Substituted Phenyl α-Ketoesters

The research interest in α-keto acids and their esters dates back to the late 19th century. mdpi.com Over the decades, a multitude of synthetic methods have been developed to access these valuable compounds. organic-chemistry.orgorganic-chemistry.org The evolution of these methods reflects the broader advancements in organic chemistry, moving from classical methods to more efficient and sustainable modern techniques.

The following table provides a brief overview of the evolution of synthetic methods for α-ketoesters:

EraKey Developments
Late 19th - Early 20th Century Foundational methods like the Friedel-Crafts acylation were established, providing a basis for synthesizing aryl ketones and related structures. wikipedia.org
Mid-20th Century Development of a wider range of synthetic transformations and a deeper understanding of reaction mechanisms.
Late 20th - Early 21st Century Introduction of more sophisticated and selective catalytic methods, including transition-metal catalysis. rsc.org
Present Day Focus on green chemistry principles, such as the use of photocatalysis, milder reaction conditions, and sustainable reagents. rsc.org

The continued interest in substituted phenyl α-ketoesters is driven by their utility as synthetic intermediates and their potential biological activities. The ability to introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of the molecule's properties for specific applications in fields like medicinal chemistry and materials science.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is characterized by a foundational understanding of its chemical nature and synthesis, alongside preliminary explorations into its potential biological roles. However, dedicated and in-depth studies focusing exclusively on this compound are limited. Much of the current knowledge is inferred from research on structurally related α-keto esters and substituted phenolic compounds.

Identified Areas of Existing Research Focusing on this compound

Existing research and available data primarily fall into two main categories: its synthesis and general chemical reactivity, and its postulated biological activities.

Synthesis and Chemical Reactivity:

The synthesis of aryl α-keto esters, including compounds structurally similar to this compound, is often achieved through Friedel-Crafts acylation . This method typically involves the reaction of a substituted phenol with an oxalyl chloride derivative in the presence of a Lewis acid catalyst. For instance, the synthesis of a related compound, methyl 2-(4-chlorophenyl)-2-oxoacetate, involves the reaction of chlorobenzene (B131634) with monomethyl oxalyl chloride and aluminum chloride. chemicalbook.com This suggests a probable synthetic route for the title compound starting from 4-chlorophenol.

The chemical reactivity of this compound is dictated by its functional groups. The α-keto ester moiety is known to be susceptible to a variety of transformations:

Reduction: The ketone and ester groups can be selectively reduced to alcohols.

Nucleophilic Addition: The ketone carbonyl is a target for nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid.

The phenolic hydroxyl group and the aromatic ring also contribute to its reactivity, allowing for reactions such as etherification and electrophilic aromatic substitution, respectively.

Potential Biological Activities:

Preliminary investigations and the structural features of this compound suggest potential for biological activity.

Antimicrobial Activity: The presence of a chlorinated phenolic group is a common feature in many antimicrobial compounds. Research on other chlorinated phenolic derivatives has demonstrated their efficacy against a range of microbial pathogens. nih.govmdpi.com This suggests that this compound may possess similar properties.

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. nih.gov The hydroxyphenyl moiety in the subject compound indicates a potential for antioxidant activity, which is a key area of interest in the study of various diseases.

Summary of Research Areas

Research AreaKey Findings and Postulates
Synthesis Likely synthesized via Friedel-Crafts acylation of 4-chlorophenol.
Chemical Reactivity Reactive sites at the α-keto ester and the phenolic ring.
Antimicrobial Potential The chlorinated phenolic structure suggests possible antimicrobial effects.
Antioxidant Potential The hydroxyphenyl group indicates a likelihood of antioxidant activity.

Unaddressed Research Questions and Future Directions in the Study of the Compound

Despite the foundational knowledge, significant gaps exist in the understanding of this compound. The lack of dedicated studies on this specific molecule presents numerous opportunities for future research.

Key Unaddressed Questions:

Optimized Synthesis and Derivatization: While a synthetic route can be proposed, the optimization of this synthesis for high yield and purity has not been reported. Furthermore, the exploration of this compound as a scaffold for the synthesis of a library of derivatives remains an open avenue.

Detailed Biological Evaluation: The antimicrobial and antioxidant activities are, at present, largely conjectural and based on structural analogy. There is a need for comprehensive in vitro and in vivo studies to:

Determine the minimum inhibitory concentration (MIC) against a broad spectrum of bacteria and fungi.

Quantify its antioxidant capacity using established assays (e.g., DPPH, ABTS).

Investigate the mechanisms of action for any observed biological activities.

Exploration of Other Pharmacological Potentials: The structural motifs present in this compound are also found in compounds with other biological activities, such as anti-inflammatory and anticancer properties. nih.govnih.gov These potential activities for the title compound have not been investigated.

Structure-Activity Relationship (SAR) Studies: There is no information on the structure-activity relationships for this class of compounds. Synthesizing and testing a series of analogs with variations in the substitution pattern on the phenyl ring and modifications to the ester group would provide valuable insights into the chemical features essential for biological activity.

Computational and Mechanistic Studies: Computational modeling could be employed to predict the compound's interactions with biological targets, such as enzymes or receptors. Mechanistic studies could then be designed to validate these computational predictions and elucidate the molecular basis of its biological effects.

Future Research Directions:

Future research should be directed towards a more systematic and in-depth investigation of this compound.

Systematic Synthesis and Characterization: Development of a robust and scalable synthesis protocol, followed by the creation and characterization of a library of derivatives.

Comprehensive Biological Screening: A broad screening of the compound and its derivatives for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Mechanistic Investigations: For any confirmed biological activities, detailed studies to understand the underlying mechanisms of action at the molecular and cellular levels.

SAR and QSAR Studies: Elucidation of structure-activity relationships and the development of quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective analogs.

Preclinical Development: Promising candidates identified from these studies could then be advanced into preclinical development for further evaluation.

The limited existing research on this compound means that it represents a relatively unexplored area of chemical space with the potential for the discovery of novel bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1802549-91-2

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,11H,1H3

InChI Key

VSXLUOVELYCPNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(C=C(C=C1)Cl)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate and Its Analogues

Direct Synthetic Routes to Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate

Direct synthesis aims to construct the target molecule in a minimal number of steps from readily available starting materials. These routes are often favored for their efficiency and atom economy.

Esterification and Oxidation Pathways for Synthesis

One effective strategy for synthesizing aryl α-ketoesters involves the oxidation of a corresponding arylacetate ester. This two-step conceptual pathway would first involve the synthesis of the precursor, methyl (4-chloro-2-hydroxyphenyl)acetate, followed by its selective oxidation at the α-carbon.

The synthesis of the precursor can be achieved through the esterification of the corresponding carboxylic acid, o-hydroxyphenylacetic acid, with methanol (B129727) under acidic catalysis. google.com A method to produce o-hydroxyphenylacetic acid methyl ester involves the dehydration of o-hydroxyphenylacetic acid to form an intermediate benzofuranone, which then undergoes a transesterification reaction with methanol. google.com

Following the synthesis of the arylacetate ester, oxidation is required to introduce the keto group. The aerial oxidation of methyl and ethyl phenylacetate (B1230308) esters to their corresponding 2-oxo-2-phenyl-acetic acid esters is a known transformation. google.com Such oxidation processes can be carried out at elevated temperatures (80-200°C) and under oxygen pressure, often facilitated by catalysts. google.com For instance, the oxidation of primary alcohols to methyl esters can be achieved aerobically using catalyst systems like Pd/charcoal combined with bismuth(III) nitrate (B79036) and tellurium metal. organic-chemistry.org While not directly applied to the target compound, these oxidative esterification methods provide a viable pathway for converting a (4-chloro-2-hydroxyphenyl)acetate precursor into the desired α-ketoester. organic-chemistry.orgresearchgate.net

Table 1: Example of Oxidative Esterification Conditions This table is illustrative of general oxidative methods that could be adapted for the target compound.

Catalyst SystemOxidantSubstrate TypeProduct TypeReference
Pd/charcoal, Bi(NO₃)₃, TeAirPrimary AlcoholsMethyl Esters organic-chemistry.org
Iridium complex, MAEAcetonePrimary Alcohols/DiolsMethyl Esters organic-chemistry.org
None (Metal-free)TBHP, TBIA, ImidazoleBenzylic AlcoholsAryl Esters organic-chemistry.org

Transition Metal-Catalyzed Approaches to its Synthesis

Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency and selectivity. For the synthesis of α-ketoesters, a notable approach is the copper-catalyzed photoredox oxidation of terminal alkynes. rsc.org This method utilizes visible light and a copper catalyst to convert terminal alkynes into phenylglyoxal (B86788) intermediates, which can then be transformed into α-ketoesters in the presence of an alcohol. rsc.org

This process is advantageous due to its mild reaction conditions, use of molecular oxygen as a sustainable oxidant, and high functional group tolerance. rsc.org The methodology has been successfully applied to a broad range of electron-rich and electron-poor aromatic alkynes and various primary, secondary, and tertiary alcohols, yielding α-ketoesters in high yields. rsc.org Applying this strategy to the synthesis of this compound would involve starting with 1-chloro-4-ethynyl-3-hydroxybenzene and performing the copper-catalyzed photoredox reaction in methanol.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govdoi.org This strategy is prized for its high atom economy, efficiency, and ability to rapidly generate molecular diversity. nih.govresearchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs like the Passerini and Ugi reactions are known to produce α-acyloxy carboxamides and α-acetamido carboxamides, respectively, which are structurally related to α-ketoesters. The Passerini reaction, for example, combines a carboxylic acid, a carbonyl compound (like a glyoxylate), and an isocyanide. It is conceivable that a synthetic design could utilize a derivative of 4-chloro-2-hydroxyphenol within a multicomponent framework to build the target structure or a close precursor, offering a novel and efficient synthetic route. nih.gov

Precursor-Based Synthetic Strategies for Substituted α-Ketoesters

These strategies involve the synthesis of the target α-ketoester by modifying key precursors that already contain significant portions of the final molecular structure.

Utilization of Chlorinated Phenolic Derivatives in Reaction Schemes

Syntheses can commence from chlorinated phenolic compounds, such as 4-chlorophenol (B41353) or its derivatives. A primary challenge when using phenols in reactions like Friedel-Crafts acylation is the high reactivity of the ring and the potential for the hydroxyl group to interfere with the Lewis acid catalyst. Therefore, a common strategy involves protecting the hydroxyl group, for instance as a methyl ether (anisole derivative), before performing the acylation step.

For the target compound, the synthesis could start from 4-chloro-2-methoxyphenol. This precursor would then undergo acylation (as described in section 2.2.2) to introduce the methyl oxoacetate group, followed by a final deprotection step (demethylation) to reveal the free hydroxyl group on the final product.

Derivatization from Oxalyl Chloride and Related Reagents

A cornerstone method for the synthesis of aryl α-ketoesters is the Friedel-Crafts acylation of an aromatic ring with a derivative of oxalyl chloride. organic-chemistry.orgnih.gov Reagents such as monomethyl oxalyl chloride (methyl 2-chloro-2-oxoacetate) are highly effective for this transformation.

In a typical procedure, the aromatic substrate is reacted with the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.comrsc.org For example, the synthesis of the closely related analogue, methyl 2-(4-chlorophenyl)-2-oxoacetate, is achieved by reacting chlorobenzene (B131634) with methyl oxalyl chloride and AlCl₃ in chloroform. chemicalbook.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the methyl oxoacetyl cation attacks the aromatic ring.

This methodology can be directly adapted for the synthesis of this compound by using a protected precursor like 4-chloro-2-methoxyanisole. The reaction with methyl 2-chloro-2-oxoacetate and a Lewis acid would yield the protected α-ketoester, which can then be deprotected to afford the final product.

Table 2: Example of Friedel-Crafts Acylation for α-Ketoester Synthesis

Aromatic SubstrateAcylating ReagentCatalystProductYieldReference
ChlorobenzeneMethyl oxalyl chlorideAlCl₃Methyl 4-chloro-phenylglyoxylate33% (approx.) chemicalbook.com
IndoleMethyl 2-chloro-2-oxoacetateEt₂AlClEthyl 2-(1H-indol-3-yl)-2-oxoacetate66% rsc.org
5-FluoroindoleMethyl 2-chloro-2-oxoacetateEt₂AlClMethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate66% rsc.org

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor that can profoundly influence the outcome of the synthesis, particularly the regioselectivity of the acylation process. In both Friedel-Crafts acylation and the Fries rearrangement, solvent polarity can dictate the distribution of ortho and para isomers.

In the context of the Fries rearrangement, a non-polar solvent environment generally favors the formation of the ortho-acylated product, which is the desired isomer for the target compound. byjus.com Conversely, highly polar solvents tend to promote the formation of the para-substituted product. byjus.com This effect is attributed to the solvation of the intermediate acylium carbocation and its interaction with the phenol (B47542) substrate.

For direct Friedel-Crafts acylation, solvent polarity can similarly affect the product ratio by influencing whether the reaction is under kinetic or thermodynamic control. For instance, studies on the acylation of naphthalene (B1677914) have shown that non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) favor the kinetically controlled alpha-product. In contrast, polar solvents such as nitrobenzene (B124822) allow for the reversible formation of the initial product, leading to the more thermodynamically stable beta-isomer. stackexchange.com This principle is applicable to the acylation of 4-chlorophenol, where careful solvent selection is necessary to maximize the yield of the ortho-substituted product. Solvents like 1,2-dichloroethane (B1671644) (DCE) have been noted for achieving high conversion in Friedel-Crafts reactions. researchgate.net

Table 1: Effect of Solvent on Regioselectivity in an Analogous Friedel-Crafts Acylation of Naphthalene
SolventSolvent TypeMajor ProductControl Type
Carbon Disulfide (CS₂)Non-polar1-acetylnaphthalene (alpha)Kinetic
Dichloromethane (CH₂Cl₂)Polar Aprotic1-acetylnaphthalene (alpha)Kinetic
Nitrobenzene (C₆H₅NO₂)Polar Aprotic2-acetylnaphthalene (beta)Thermodynamic

This table illustrates the general principle of solvent effects on selectivity in Friedel-Crafts reactions, based on the well-studied acylation of naphthalene. stackexchange.com

Temperature and Pressure Influence on Synthetic Outcomes

Temperature is a dominant factor in controlling the regioselectivity of the Fries rearrangement. The reaction is subject to thermodynamic and kinetic control, where temperature dictates the favored product. Generally, lower reaction temperatures (e.g., below 25°C) favor the formation of the para-isomer (the thermodynamic product), while higher temperatures (e.g., above 100°C) promote the formation of the ortho-isomer (the kinetic product). byjus.comajchem-a.com This temperature dependence is crucial for maximizing the yield of this compound, which requires ortho-acylation.

Pressure is a less commonly manipulated variable in these liquid-phase reactions unless highly volatile reactants or solvents are involved. For most Friedel-Crafts and Fries rearrangement conditions, the reaction is conducted at atmospheric pressure, and temperature remains the primary means of controlling the synthetic outcome.

Catalyst Screening and Ligand Design for Improved Yields

The choice of catalyst is fundamental to the success of the synthesis. Traditional methods for both Friedel-Crafts acylation and the Fries rearrangement employ stoichiometric quantities of strong Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄). While effective, these catalysts can lead to side reactions and generate significant waste.

Modern synthetic efforts focus on developing more selective and efficient catalytic systems. For direct and regioselective ortho-acylation of phenols, specialized catalysts have been explored. Research has shown that copper(II) catalysts, when used with specific ligands like triphenylphosphine (B44618) (PPh₃), can effectively direct the acylation of phenols to the ortho position. nih.gov Another approach involves the use of solid-supported catalysts, such as zinc chloride on an alumina (B75360) support, which can achieve high regioselectivity for ortho-acylation, often enhanced by microwave irradiation. rsc.org

For the Fries rearrangement, while traditional Lewis acids are common, alternative catalysts such as strong Brønsted acids (e.g., hydrofluoric acid, methanesulfonic acid) or solid acid catalysts like sulfated zirconia have been investigated to improve reaction conditions and facilitate catalyst recovery. wikipedia.orgrsc.org

Table 2: Comparison of Catalytic Systems for Acylation of Phenols
Reaction TypeCatalyst SystemKey AdvantageReference
Fries RearrangementAluminum Chloride (AlCl₃)Conventional, well-established
Fries RearrangementSulfated ZirconiaSolid, reusable, green catalyst rsc.org
Direct ortho-AcylationCopper(II) Chloride / PPh₃High ortho-selectivity nih.gov
Direct ortho-AcylationZnCl₂ on Al₂O₃ (Microwave)Solvent-free, high ortho-selectivity rsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key considerations include maximizing atom economy, minimizing waste (lowering the E-factor), and utilizing sustainable materials.

Atom Economy and E-Factor Considerations in Synthetic Design

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. acs.org Rearrangement reactions, such as the Fries rearrangement, are inherently atom-economical, with a theoretical atom economy of 100% for the rearrangement step itself, as all atoms of the reactant are incorporated into the product. rsc.orgdokumen.pub

Direct Friedel-Crafts acylation also exhibits a high theoretical atom economy. For example, the reaction of 4-chlorophenol with methyl oxalyl chloride produces the desired product and hydrogen chloride as the only byproduct.

However, the Environmental Factor (E-Factor) , which is the ratio of the mass of waste generated to the mass of the product, provides a more practical measure of a process's environmental impact. Traditional Friedel-Crafts and Fries reactions suffer from very poor E-factors. This is because they require stoichiometric (or even excess) amounts of Lewis acid catalysts, which are consumed during the reaction and hydrolyzed during aqueous workup, generating large volumes of acidic waste. researchgate.net

Table 3: Theoretical Atom Economy of Key Synthetic Steps
Synthetic RouteReaction StepReactantsDesired ProductTheoretical Atom Economy
Fries RearrangementRearrangement4-chlorophenyl methyl oxalateThis compound100%
Friedel-Crafts AcylationAcylation4-Chlorophenol + Methyl oxalyl chlorideThis compound85.6%

Note: The atom economy for the Friedel-Crafts acylation is calculated as [MW of product] / ([MW of 4-chlorophenol] + [MW of methyl oxalyl chloride]) x 100. The poor practical efficiency (high E-factor) of both methods arises from the large excess of catalyst and solvents used, which are not included in this theoretical calculation.

Use of Sustainable Solvents and Reagents

A primary goal of green chemistry is to replace hazardous solvents and reagents with safer, more sustainable alternatives.

Sustainable Solvents: Conventional Friedel-Crafts reactions often employ volatile and toxic organic solvents like chlorinated hydrocarbons or nitrobenzene. google.com Greener alternatives that are being actively researched include:

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. DESs, such as those formed from choline (B1196258) chloride and urea, are often biodegradable, have low volatility, and can act as both the solvent and catalyst, significantly reducing waste. rsc.orgresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green approach. This can often be achieved by using solid-supported catalysts and microwave irradiation, which can enhance reaction rates and reduce energy consumption. rsc.orgrsc.orgijfmr.com

Sustainable Reagents: The reliance on stoichiometric Lewis acids is a major drawback of traditional methods. Greener approaches focus on:

Catalytic Reagents: Replacing stoichiometric reagents with true catalysts that can be used in small quantities and recycled is a core principle of green chemistry. acs.org The use of solid acid catalysts like zeolites, clays, or sulfated zirconia exemplifies this approach, as they are often reusable and easily separated from the reaction mixture. rsc.orgrsc.org

Benign Promoters: Alternative, metal-free promoters are also being developed. For example, methanesulfonic anhydride (B1165640) can promote Friedel-Crafts acylation, producing methanesulfonic acid as a byproduct, which is less hazardous than the metal-containing waste from traditional Lewis acids. acs.org

By focusing on these areas of optimization and green chemistry, more efficient, selective, and sustainable synthetic routes to this compound and its analogues can be realized.

Chemical Reactivity and Transformation Mechanisms of Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate

Reactions Involving the α-Ketoester Functionality

The α-ketoester group is characterized by two adjacent carbonyl groups, which confer a high degree of electrophilicity to the carbon atoms. This functionality is the primary site for a variety of chemical reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone in methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effects of the adjacent ester group and the aromatic ring. A wide array of nucleophiles can add to this carbonyl group, leading to the formation of tertiary alcohols.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the ketonic carbonyl. The reaction proceeds through a nucleophilic addition mechanism, where the carbanionic R group attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Alkyl/ArylCH₃MgBrTertiary alcohol
HydrideNaBH₄Secondary alcohol

The general mechanism for the addition of a Grignard reagent is as follows:

Nucleophilic Attack: The Grignard reagent adds to the carbonyl carbon.

Formation of Alkoxide: A magnesium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to yield the final alcohol product.

Condensation Reactions and Heterocycle Formation

The 1,2-dicarbonyl nature of the α-ketoester functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Condensation reactions with binucleophiles, such as o-phenylenediamines, lead to the formation of quinoxalines.

The reaction with o-phenylenediamine (B120857) proceeds through a tandem condensation mechanism, where each amino group of the diamine reacts with one of the carbonyl groups of the α-ketoester, followed by cyclization and dehydration to form the aromatic quinoxaline (B1680401) ring system.

Furthermore, the presence of the ortho-hydroxyl group on the phenyl ring allows for intramolecular condensation reactions, leading to the formation of oxygen-containing heterocycles. For instance, under acidic or basic conditions, the hydroxyl group can attack the ketonic carbonyl, followed by dehydration, to form a benzofuranone derivative.

Table 2: Heterocycles Synthesized from α-Ketoesters

ReactantHeterocyclic Product
o-PhenylenediamineQuinoxaline
Intramolecular (ortho-hydroxyl)Benzofuranone

Reduction and Oxidation Pathways of the Keto-Ester Moiety

The keto-ester moiety can undergo both reduction and oxidation reactions, providing pathways to various functionalized molecules.

Reduction: The ketonic carbonyl can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction yields a methyl 2-(4-chloro-2-hydroxyphenyl)-2-hydroxyacetate. The ester group is generally unreactive towards NaBH₄ under standard conditions, allowing for chemoselective reduction of the ketone. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities.

Oxidation: The α-ketoester can undergo oxidative cleavage through a Baeyer-Villiger-type oxidation. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. The migratory aptitude of the aryl group, which is generally high, favors this rearrangement. This reaction would result in the formation of an anhydride (B1165640) derivative, which upon hydrolysis would yield 4-chloro-2-hydroxybenzoic acid and methyl formate.

Reactivity of the Substituted Phenyl Moiety

The substituted phenyl ring of this compound is also a site for various chemical transformations, primarily electrophilic aromatic substitution and reactions involving the phenolic hydroxyl group.

Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring is governed by the directing effects of the existing substituents: the chloro group, the hydroxyl group, and the α-ketoester group.

Hydroxyl Group (-OH): A strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Chloro Group (-Cl): A deactivating but ortho-, para-directing group. The inductive electron-withdrawing effect deactivates the ring, while the lone pairs on the chlorine atom direct incoming electrophiles to the ortho and para positions through resonance.

α-Ketoester Group (-C(O)COOCH₃): A deactivating and meta-directing group due to the strong electron-withdrawing nature of the two carbonyl groups.

The positions on the aromatic ring relative to the hydroxyl group are C3, C4 (substituted with Cl), C5, and C6 (substituted with the keto-ester). The hydroxyl group strongly activates the ortho (C3 and C5) and para (C4) positions. The chloro group at C4 deactivates the ring but directs to its ortho positions (C3 and C5). The keto-ester at C2 is a meta-director, which would direct incoming electrophiles to C4 and C6.

Considering the combined effects, the hydroxyl group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group that are not already substituted. The C5 position is ortho to the hydroxyl group and meta to the chloro group, making it a likely site for substitution. The C3 position is also ortho to the hydroxyl group but is sterically hindered by the adjacent bulky keto-ester group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ElectrophilePredicted Major Product
Br₂/FeBr₃Methyl 2-(3-bromo-4-chloro-2-hydroxyphenyl)-2-oxoacetate
HNO₃/H₂SO₄Methyl 2-(4-chloro-2-hydroxy-5-nitrophenyl)-2-oxoacetate

Reactions of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is nucleophilic and can participate in reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form an ether.

Esterification: The hydroxyl group can be acylated to form an ester. This can be achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine). For example, reaction with acetyl chloride would yield methyl 2-(2-acetoxy-4-chlorophenyl)-2-oxoacetate.

These reactions provide a means to protect the hydroxyl group or to introduce further functionalization into the molecule.

Ortho-Directed Metallation and Related Transformations

The structure of this compound, featuring a hydroxyl group on the aromatic ring, makes it a prime candidate for ortho-directed metallation (DoM). This powerful synthetic strategy allows for the regioselective functionalization of an aromatic ring at the position adjacent (ortho) to a directing metalation group (DMG). wikipedia.org In this molecule, the hydroxyl group serves as an effective DMG.

The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the heteroatom (oxygen) of the hydroxyl group. This initial coordination acidifies the proton at the ortho position (C3), facilitating its abstraction by the base to form a stable aryllithium intermediate. wikipedia.orgorganic-chemistry.org This process provides a route to introduce a wide variety of electrophiles specifically at the C3 position, bypassing the typical substitution patterns governed by electronic effects of the existing substituents.

The general principle of DoM can be outlined in several key steps:

Coordination: The Lewis acidic lithium atom of the alkyllithium reagent coordinates with the Lewis basic oxygen of the phenolic hydroxyl group.

Deprotonation: The highly basic alkyl group then abstracts the sterically accessible proton ortho to the hydroxyl group, forming a thermodynamically stable five-membered ring-like intermediate. wikipedia.org

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that can react with a diverse range of electrophiles (E+), leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position.

While the hydroxyl group is a potent DMG, other functional groups on the ring can influence the reaction. The chloro substituent at the C4 position is generally compatible with ortho-lithiation, as deprotonation is typically faster than lithium-halogen exchange for aryl chlorides. uwindsor.ca The oxoacetate side chain, however, contains electrophilic carbonyl carbons and an acidic α-proton, which could potentially compete with the desired aromatic deprotonation. To circumvent these side reactions, protection of the hydroxyl group (e.g., as a methoxymethyl ether) or the use of highly hindered bases at low temperatures may be necessary. organic-chemistry.org

Table 1: Key Aspects of a Hypothetical Ortho-Directed Metallation of this compound
ComponentExampleRole/FunctionReference
Directing Group (DMG)Hydroxyl (-OH)Coordinates with the organolithium reagent and directs deprotonation to the adjacent C3 position. organic-chemistry.org
Basen-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi)Acts as a strong base to deprotonate the aromatic ring. Requires at least two equivalents: one to deprotonate the acidic phenol and a second for the ortho C-H bond. uwindsor.caharvard.edu
SolventTetrahydrofuran (THF) or Diethyl ether (Et2O)Aprotic solvents that can solvate the organolithium species. uwindsor.ca
Temperature-78 °CLow temperatures are crucial to maintain the stability of the aryllithium intermediate and prevent side reactions. unblog.fr
ElectrophileIodine (I2), N,N-Dimethylformamide (DMF), Trimethylsilyl chloride (TMSCl)Reacts with the aryllithium intermediate to introduce a new functional group (e.g., iodo, formyl, or silyl (B83357) group, respectively). organic-chemistry.org

Intramolecular Cyclization and Rearrangement Reactions

Mechanistic Studies of Ring-Closure Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic α-ketoester moiety in a 1,2-relationship on the benzene (B151609) ring, creates the potential for intramolecular cyclization. Such reactions are fundamental in the synthesis of heterocyclic systems, particularly oxygen-containing heterocycles like benzofuranones.

A plausible and well-precedented pathway is an intramolecular nucleophilic acyl substitution. Under basic or acidic conditions, the phenolic hydroxyl group can attack one of the carbonyl carbons of the adjacent oxoacetate side chain.

Base-Catalyzed Cyclization Mechanism:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate.

Ring Closure: The intermediate collapses, expelling the methoxide (B1231860) ion (–OCH₃) as a leaving group to yield a 4-chloro-2,3-dioxo-2,3-dihydrobenzofuran ring system.

Acid-Catalyzed Cyclization Mechanism:

Protonation: An acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity.

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of a molecule of methanol (B129727) (CH₃OH) to furnish the final cyclized product.

These cyclization reactions are critical as they provide a direct route to the benzofuran (B130515) scaffold, a core structure in many natural products and pharmacologically active compounds.

Tautomerism and Isomerization Pathways

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a key characteristic to consider for this compound. The compound can exhibit multiple forms of tautomerism.

Phenol-Keto Tautomerism: The most significant equilibrium involves the aromatic phenol and its non-aromatic keto tautomer (a quinone methide-like structure). Although the equilibrium strongly favors the aromatic phenol form due to its inherent stability, the keto tautomer can be a reactive intermediate in certain chemical transformations. researchgate.net

Keto-Enol Tautomerism: The α-ketoester side chain can also exhibit keto-enol tautomerism. The equilibrium lies between the diketo form and two possible enol forms, where a hydroxyl group is formed adjacent to either the ester or the ketone carbonyl. The stability and population of these enol forms can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. rsc.org The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent ketone oxygen in the primary structure likely stabilizes the keto form and influences the tautomeric equilibrium.

Table 2: Potential Tautomeric Forms of this compound
Tautomerism TypeDescriptionDominant FormFactors Influencing Equilibrium
Phenol-KetoEquilibrium between the aromatic phenol structure and a non-aromatic cyclohexadienone structure.PhenolAromatic stabilization energy.
Keto-Enol (Side Chain)Equilibrium between the α-dicarbonyl structure and its corresponding enol isomers.KetoSolvent polarity, intramolecular hydrogen bonding. rsc.org

Role of this compound as a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

This compound is a highly functionalized molecule that serves as a valuable precursor for the synthesis of more complex organic structures. Its utility stems from the presence of multiple reactive sites that can be selectively addressed to build molecular complexity.

The compound is a key intermediate in the production of certain agrochemical fungicides. researchgate.net For example, it can be a precursor for kresoxim-methyl, where the ketone is converted into a methoxyimino ether. The strategic placement of the hydroxyl, chloro, and oxoacetate groups allows for a variety of synthetic manipulations. The aryl chloride moiety can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl can be alkylated or acylated, and the α-ketoester can undergo reactions such as reduction, olefination, or condensation with various nucleophiles.

Formation of Polyfunctionalized Intermediates

The true synthetic power of this compound lies in its ability to generate polyfunctionalized intermediates through sequential or one-pot transformations. By combining the reactivity of its different functional groups, chemists can rapidly construct elaborate molecular architectures.

For instance, an initial ortho-directed metallation at the C3 position, followed by quenching with an electrophile, introduces a new substituent. The resulting intermediate, now functionalized at three positions on the aromatic ring, can undergo further transformation at the oxoacetate side chain. A subsequent reduction of the ketone to a secondary alcohol, followed by intramolecular cyclization, could lead to complex heterocyclic frameworks. This strategic, multi-step approach allows for the creation of densely functionalized molecules that would be difficult to access through other means.

Table 3: Synthetic Transformations of Functional Groups in this compound
Functional GroupReaction TypePotential Product/IntermediateReference
Aryl ChlorideSuzuki CouplingBiaryl compounds unblog.fr
Phenolic HydroxylWilliamson Ether SynthesisAryl ethers researchgate.net
α-Ketoester (Ketone)Reduction (e.g., with NaBH₄)α-Hydroxy ester chemscene.com
α-Ketoester (Ester)Hydrolysisα-Keto acid chemicalbook.com
Aromatic Ring (C3-H)Ortho-Directed Metallation3-Substituted derivatives wikipedia.orgorganic-chemistry.org

Application in Cascade and Domino Reactions

This compound, an ortho-hydroxyaryl-α-ketoester, possesses multiple reactive sites that can be strategically exploited in the design of cascade and domino reactions for the synthesis of valuable heterocyclic structures, most notably chromones and coumarins. The inherent functionalities—a phenolic hydroxyl group, an α-keto group, and an ester moiety—provide a versatile platform for intramolecular bond formations.

While specific, detailed research findings on the direct application of this compound in named cascade or domino reactions are not extensively documented in publicly accessible literature, the reactivity of analogous o-hydroxyaryl carbonyl compounds provides a strong basis for predicting its behavior in such transformations. The general strategies often involve an initial intermolecular reaction followed by one or more intramolecular cyclizations.

One plausible and widely studied cascade approach for compounds of this class is the synthesis of chromone (B188151) derivatives. This typically involves a reaction sequence initiated by the phenolic hydroxyl group. For instance, a three-component reaction could be envisioned where this compound reacts with an aldehyde and a source of nitrogen, such as an amine or ammonia. The reaction would likely proceed through an initial condensation to form an intermediate that subsequently undergoes an intramolecular cyclization and dehydration to afford a highly substituted chromone derivative.

Another potential domino reaction involves the reaction of this compound with activated alkynes. This type of reaction, often catalyzed by a transition metal, could proceed via an initial Michael addition of the phenolic oxygen to the alkyne, followed by an intramolecular cyclization involving the keto-ester moiety to construct the chromone core in a single synthetic operation. The specific outcomes of such reactions, including yields and regioselectivity, would be highly dependent on the reaction conditions and the nature of the substrates and catalysts employed.

The following table outlines a hypothetical domino reaction for the synthesis of a functionalized chromone, based on established reactivity patterns of similar compounds.

Reactant 1Reactant 2Catalyst/ReagentKey Transformation StepsProduct Type
This compoundTerminal AlkyneBase (e.g., K₂CO₃)1. Michael addition of the phenolic hydroxyl group to the alkyne.2. Intramolecular cyclization (e.g., aldol-type condensation).3. Dehydration.2-Substituted-3-carbomethoxychromone
This compoundMalononitrileBase (e.g., Piperidine)1. Knoevenagel condensation of the keto group with malononitrile.2. Intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group.3. Tautomerization.Functionalized Coumarin (B35378) or Chromone derivative

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Advanced Spectroscopic and Structural Elucidation of Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. For methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate, the key vibrational modes are associated with the carbonyl groups, the hydroxyl group, and the substituted aromatic ring.

The structure of this compound contains two carbonyl groups (a ketone and an ester) and a hydroxyl group. The vibrational frequencies of these groups are sensitive to their chemical environment, including electronic effects and potential intramolecular hydrogen bonding.

The hydroxyl (O-H) stretching vibration is expected to appear as a broad band in the IR spectrum, characteristic of a hydrogen-bonded hydroxyl group. In similar phenolic compounds, this band is typically observed in the region of 3200-3600 cm⁻¹. The presence of the adjacent carbonyl group allows for the formation of an intramolecular hydrogen bond, which would likely shift the O-H stretching frequency to a lower wavenumber.

The two carbonyl groups will exhibit distinct stretching vibrations. The ketonic carbonyl (C=O) group, being directly attached to the aromatic ring, is expected to have a stretching frequency in the range of 1680-1700 cm⁻¹. The ester carbonyl (C=O) group's frequency is typically higher, appearing in the 1720-1740 cm⁻¹ region. Data from methyl 4-chlorobenzoate shows a strong C=O stretching band in its IR spectrum, which serves as a useful reference. nist.gov

A summary of the predicted characteristic vibrational frequencies for the carbonyl and hydroxyl groups is presented in the table below.

Functional GroupPredicted Vibrational ModeExpected Wavenumber (cm⁻¹)
HydroxylO-H stretch (intramolecular H-bond)3200 - 3500 (broad)
Ketone CarbonylC=O stretch1680 - 1700
Ester CarbonylC=O stretch1720 - 1740

The substituted benzene (B151609) ring gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1400-1600 cm⁻¹ region. For instance, in 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, these aromatic C=C stretching modes are observed in this range. conicet.gov.ar

The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the positions and intensities of the C-H out-of-plane bending vibrations, which are typically found in the 800-900 cm⁻¹ region and are useful for confirming the substitution pattern. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1400 - 1600
C-H out-of-plane bend800 - 900
C-Cl stretch700 - 800

Electronic Spectroscopy (UV-Vis) for Chromophore Investigation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The chromophore in this compound is the 4-chloro-2-hydroxyphenyl keto-ester system.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the carbonyl groups. The presence of the hydroxyl and chloro substituents on the phenyl ring will influence the energy of these transitions and thus the absorption maxima (λmax).

Based on data from analogous compounds such as phenylglyoxylic acid and various hydroxyacetophenone derivatives, we can predict the likely absorption maxima. researchgate.net Phenylglyoxylic acid exhibits a UV-Vis spectrum that can be used as a foundational reference. researchgate.net The ortho-hydroxyl group is known to cause a bathochromic (red) shift in the absorption bands of aromatic ketones due to its electron-donating nature and the potential for intramolecular hydrogen bonding. This effect is observed in the UV spectra of o-hydroxyacetophenone derivatives. The para-chloro substituent, being an electron-withdrawing group with lone pairs, can also influence the electronic transitions.

We can anticipate two main absorption bands: a higher energy band corresponding to the benzenoid π → π* transitions, and a lower energy band resulting from the extended conjugation of the keto-ester side chain with the phenyl ring.

Electronic TransitionPredicted λmax (nm)Chromophore
π → π~250 - 270Benzene Ring
π → π~320 - 350Phenyl Keto-Ester System

Solvatochromism refers to the change in the position of UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon provides insights into the change in the dipole moment of the molecule upon electronic excitation and the nature of the electronic transitions.

For this compound, the presence of the polar carbonyl and hydroxyl groups suggests that its electronic spectrum will be sensitive to the solvent environment. In polar solvents, the excited state, which is expected to be more polar than the ground state, will be stabilized to a greater extent. This would likely lead to a bathochromic (red) shift in the π → π* transitions as the solvent polarity increases (positive solvatochromism). Studies on other push-pull systems, such as substituted sila- and germafluorenes, have demonstrated this type of solvatochromic behavior. mdpi.com

By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane (B109758), acetonitrile, and methanol), one could construct a Lippert-Mataga plot to quantify the change in dipole moment upon excitation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound, we can infer its likely solid-state conformation and packing from the structures of related compounds.

The crystal packing is likely to be governed by intermolecular interactions such as C-H···O hydrogen bonds and possibly π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chlorine atom may also lead to halogen bonding interactions (C-Cl···O or C-Cl···π). Analysis of the crystal structures of other chlorinated aromatic compounds can provide precedents for these types of interactions.

ParameterPredicted Value/Feature
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Intramolecular FeatureStrong O-H···O=C hydrogen bond
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking, potential halogen bonding

Determination of Molecular Geometry and Bond Lengths/Angles

Detailed crystallographic data for this compound is not extensively available in the public domain, preventing a definitive tabulation of all bond lengths and angles from experimental single-crystal X-ray diffraction studies. However, based on the known molecular structure (C₉H₇ClO₄), predictions of its geometry can be made. The molecule consists of a central α-ketoester functionality attached to a 4-chloro-2-hydroxyphenyl ring.

The phenyl ring is expected to be largely planar. The bond lengths within the benzene ring would typically range from 1.38 to 1.40 Å. The carbon-chlorine bond length is anticipated to be in the range of 1.73-1.75 Å. The phenolic C-O bond is expected to be around 1.36 Å.

The α-ketoester group features two carbonyl groups and a methyl ester. The C=O bond lengths of the ketone and ester functionalities are expected to be approximately 1.21 Å and 1.22 Å, respectively. The C-O single bond of the ester group would be around 1.34 Å, and the O-CH₃ bond approximately 1.43 Å. The bond angles around the sp² hybridized carbonyl carbons are predicted to be close to 120°.

A hypothetical table of selected bond lengths and angles is presented below for illustrative purposes, based on typical values for similar molecular fragments.

Bond Typical Length (Å) Angle **Typical Angle (°) **
C-Cl1.74C-C-C (ring)120
C-O (phenol)1.36C-C-O (phenol)120
C=O (ketone)1.21O=C-C120
C=O (ester)1.22O=C-O (ester)123
C-O (ester)1.34C-O-C (ester)116

Note: These are generalized values and would require experimental verification for this specific molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of this compound would be significantly influenced by various intermolecular interactions. The presence of a hydroxyl group (a strong hydrogen bond donor) and multiple oxygen atoms in the carbonyl groups (hydrogen bond acceptors) suggests that hydrogen bonding plays a crucial role in its crystal lattice.

Hydrogen Bonding: Intramolecular hydrogen bonding is highly probable between the phenolic hydroxyl group and the adjacent ketone's carbonyl oxygen, forming a stable six-membered ring. This interaction would influence the conformation of the molecule. Intermolecular hydrogen bonds could also form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks.

A summary of potential intermolecular interactions is provided in the table below.

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Hydrogen BondingPhenolic -OHKetone C=O, Ester C=OFormation of intramolecular and intermolecular networks, defining the primary packing motif.
Halogen BondingC-ClKetone C=O, Ester C=ODirectional interactions contributing to the supramolecular assembly.
π-π StackingPhenyl ringsPhenyl ringsStacking of aromatic rings contributing to the crystal stability.

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would arise from variations in the packing of the molecules in the crystal lattice, potentially driven by different arrangements of intermolecular hydrogen and halogen bonds.

A comprehensive polymorphic screen would be necessary to identify and characterize different crystalline forms. This would typically involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each polymorph would exhibit a unique set of physicochemical properties, including melting point, solubility, and stability.

Theoretical and Computational Chemistry Studies of Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the geometry, energy, and electronic distribution of methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For instance, the intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen is a critical feature that would be characterized.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated using DFT (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond LengthC=O (keto)1.22 Å
Bond LengthC=O (ester)1.21 Å
Bond LengthC-Cl1.75 Å
Bond LengthO-H0.97 Å
Bond AngleO=C-C=O123.5°
Dihedral AngleC(ring)-C(ring)-C=O178.2°

Energy calculations from DFT provide the total electronic energy of the molecule, which is crucial for comparing the stability of different conformations or isomers. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be derived from these calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the hydroxyphenyl ring, particularly the oxygen atom of the hydroxyl group and the aromatic pi system. The LUMO is anticipated to be centered on the α-dicarbonyl moiety, which is electron-deficient.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70

These values help in predicting how the molecule will interact with other reagents. For example, the locations of the HOMO and LUMO suggest that electrophilic attack is likely to occur on the phenyl ring, while nucleophilic attack will target the carbonyl carbons.

Electrostatic Potential Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These are sites susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl and hydroxyl oxygen atoms, as well as the chlorine atom, due to the high electronegativity of these atoms. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the carbonyl carbons. This visualization reinforces the predictions made by FMO analysis regarding the molecule's reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment.

Exploration of Conformational Landscape in Solution

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, an MD simulation would reveal the different conformations the molecule can adopt in solution and the transitions between them.

A key aspect to investigate would be the flexibility of the side chain containing the methyl ester group relative to the phenyl ring. The simulation would track the dihedral angles that define the orientation of this side chain, providing information on the most populated conformational states. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological targets or other reactants.

Solvent Effects on Molecular Conformation

The solvent can have a profound impact on the conformational preferences of a molecule. MD simulations explicitly include solvent molecules (e.g., water, DMSO), allowing for the study of these effects. The interactions between the solute and solvent, such as hydrogen bonding, can stabilize certain conformations over others.

For this compound, the intramolecular hydrogen bond between the hydroxyl and carbonyl groups might be disrupted or altered by hydrogen bonding with protic solvent molecules like water. An MD simulation would quantify the extent of both intramolecular and intermolecular hydrogen bonding, providing a more realistic picture of the molecule's structure in solution.

Table 3: Hypothetical Hydrogen Bonding Analysis from an MD Simulation of this compound in Water (Illustrative Data)

Hydrogen Bond TypeOccupancy (%)Average Distance (Å)
Intramolecular (OH···O=C)75%1.95
Intermolecular (OH···OH₂)20%2.10
Intermolecular (C=O···H₂O)45%2.25

These simulations provide a dynamic understanding of the molecule's behavior that is complementary to the static information obtained from quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. For a compound like this compound, these methods could provide profound insights into its reactivity, formation, and degradation pathways.

A critical aspect of studying any chemical reaction is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these fleeting structures. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for a reaction can be determined. This energy barrier is a key determinant of the reaction rate.

For this compound, one could hypothesize various reactions, such as nucleophilic substitution at the ester or acyl carbon, or reactions involving the phenolic hydroxyl group. A typical computational workflow would involve proposing a reaction pathway and then using algorithms to search the potential energy surface for the saddle point corresponding to the transition state.

Hypothetical Energy Profile Data for a Reaction Involving this compound

Species Method Basis Set Relative Energy (kcal/mol)
Reactants B3LYP 6-31G(d,p) 0.0
Transition State B3LYP 6-31G(d,p) +25.3
Products B3LYP 6-31G(d,p) -10.1

Note: This table is illustrative and not based on actual published data for the target compound.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located transition state indeed connects the desired reactants and products. An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation provides a clear visualization of the molecular motions that occur during the chemical transformation, solidifying the understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared to experimental spectra to aid in signal assignment.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (ester) 165.2
Carbonyl (keto) 188.5
C-Cl 130.8
C-OH 155.4
Methoxy 52.9

Note: This table is for illustrative purposes only.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These simulated spectra can be instrumental in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as C=O stretches, C-Cl stretches, and O-H bends.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a computational approach used to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built by calculating a set of molecular descriptors (e.g., electronic, topological, and steric parameters) and then using statistical methods to find a mathematical relationship between these descriptors and a property of interest.

For a series of compounds related to this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or reactivity. This would involve synthesizing a library of related compounds, measuring the desired property, calculating a wide range of molecular descriptors, and then employing techniques like multiple linear regression or machine learning to build the predictive model.

Development of Models to Correlate Structure with Physico-chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are powerful tools in computational chemistry used to predict the physico-chemical properties of molecules based on their structural features. For a compound like this compound, a QSPR study would involve the calculation of various molecular descriptors and correlating them with experimental properties through statistical methods.

Molecular Descriptors in QSPR Models

A diverse set of molecular descriptors can be calculated to build a robust QSPR model. These descriptors are numerical representations of the molecular structure and can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms, number of bonds, and counts of specific atom types or functional groups.

Topological Descriptors: These descriptors encode the connectivity of atoms within the molecule. Examples include the Wiener index and Randić index, which reflect the branching of the molecular structure.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include information about its size, shape, and surface area.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide insights into the electronic properties of the molecule. Key quantum-chemical descriptors include:

Dipole Moment: Indicates the polarity of the molecule.

Polarizability: Measures the ease with which the electron cloud can be distorted by an external electric field.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for understanding the molecule's reactivity.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential around the molecule, which helps in identifying regions susceptible to electrophilic or nucleophilic attack.

Building and Validating QSPR Models

The development of a QSPR model for this compound would typically follow these steps:

Data Set Collection: A dataset of compounds with known experimental values for a particular physico-chemical property (e.g., boiling point, solubility, partition coefficient) would be compiled. This dataset would ideally include the target compound and structurally similar molecules.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to establish a mathematical relationship between the calculated descriptors and the experimental property.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

A hypothetical QSPR model for predicting a property of substituted phenylglyoxylates might take the form of a linear equation, as shown in the table below.

PropertyEquation
LogPc0 + c1 * (Molecular Weight) + c2 * (Polarizability) + c3 * (Dipole Moment)

Note: The coefficients (c0, c1, c2, c3) in this hypothetical equation would be determined through statistical analysis of a relevant dataset.

Prediction of Reactivity and Selectivity Based on Molecular Descriptors

Molecular descriptors derived from quantum-chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. These descriptors provide a quantitative measure of the electronic characteristics that govern chemical reactions.

Frontier Molecular Orbital (FMO) Theory

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity.

HOMO Energy: A higher HOMO energy indicates a greater tendency to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO Energy: A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

For this compound, the presence of the hydroxyl and chloro substituents on the phenyl ring, as well as the ester and ketone functionalities, would influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. Different colors on an MEP map indicate regions of varying electrostatic potential:

Red: Regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen). These are sites prone to electrophilic attack.

Blue: Regions of positive potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

An analysis of the MEP for this compound would reveal the most likely sites for chemical reactions. For instance, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high negative potential.

Global and Local Reactivity Descriptors

A set of global and local reactivity descriptors, derived from conceptual DFT, can provide more quantitative predictions of reactivity.

DescriptorFormulaInterpretation
Global Descriptors
Electronegativity (χ)-(EHOMO + ELUMO) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Softness (S)1 / (2η)A measure of a molecule's polarizability and reactivity.
Electrophilicity Index (ω)χ² / (2η)A measure of the electrophilic character of a molecule.
Local Descriptors
Fukui Functions-Indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Applications of Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate As a Synthetic Intermediate and Precursor Chemistry

Synthesis of Complex Organic Molecules

The structural features of methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate, including a reactive α-keto ester group and a substituted phenolic ring, suggest its potential as a versatile building block in organic synthesis.

While specific literature detailing the use of this compound in the synthesis of coumarins and chromones is not extensively available, its structure lends itself to established synthetic pathways for these heterocyclic systems. Coumarins, or 1-benzopyran-2-ones, are a significant class of compounds with diverse biological activities. nih.govencyclopedia.pub Their synthesis often involves the condensation of phenols with various reagents. encyclopedia.puborganic-chemistry.org For instance, the Pechmann condensation, a classic method for coumarin (B35378) synthesis, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. encyclopedia.pub

Theoretically, this compound could serve as a precursor to a coumarin derivative. The presence of the hydroxyl group on the phenyl ring is a key feature for cyclization to form the pyrone ring of the coumarin or chromone (B188151) skeleton.

Chromones (4H-1-benzopyran-4-ones) are another important class of oxygen-containing heterocyclic compounds. ijrpc.com Their synthesis can be achieved through various methods, often starting from o-hydroxyaryl ketones. researchgate.net The Algar-Flynn-Oyamada reaction, for example, involves the oxidative cyclization of a chalcone to a flavone or a related chromone derivative. nbuv.gov.ua Given the reactive functionalities present in this compound, its conversion to a suitable chalcone precursor could be envisioned as a potential route to novel chromone structures.

A general synthetic strategy for chromone-2-carboxylic acids involves the reaction of 2'-hydroxyacetophenones with diethyl oxalate. mdpi.com This highlights the utility of related structures in the synthesis of chromone derivatives.

Table 1: Key Synthetic Reactions for Coumarin and Chromone Synthesis

Reaction NameDescriptionStarting Material Example
Pechmann CondensationAcid-catalyzed reaction of a phenol and a β-ketoester.Phenol and Ethyl Acetoacetate
Algar-Flynn-Oyamada ReactionOxidative cyclization of a chalcone to a flavone or aurone.2'-Hydroxychalcone
Kostanecki-Robinson ReactionReaction of an o-hydroxyaryl ketone with an aliphatic anhydride (B1165640).2'-Hydroxyacetophenone and Acetic Anhydride

This table presents established methods for the synthesis of coumarins and chromones, illustrating the types of precursors commonly employed.

Information regarding the direct application of this compound in the construction of polycyclic aromatic systems is not readily found in the surveyed literature. However, the functional groups present in the molecule offer potential for its incorporation into larger aromatic frameworks through various carbon-carbon bond-forming reactions.

Role in the Generation of Scaffolds with Potential for Molecular Recognition

The inherent structural motifs of this compound make it an interesting candidate as a precursor for molecules designed for molecular recognition.

The design and synthesis of ligands that can bind to specific biological targets is a cornerstone of medicinal chemistry and drug discovery. The substituted phenyl ring and the α-keto ester functionality of this compound provide multiple points for chemical modification, allowing for the generation of a library of derivatives with diverse steric and electronic properties. These derivatives could then be screened for their ability to interact with various receptors and enzymes.

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of compounds for high-throughput screening. Organic building blocks are fundamental components in this process. this compound, with its multiple reactive sites, could be utilized as a scaffold in the generation of combinatorial libraries. For example, the ester group can be readily converted to an amide, and the phenolic hydroxyl group can be alkylated or acylated, providing avenues for diversification.

Table 2: Potential Reactions for Library Synthesis

Reaction TypeReagentFunctional Group TargetedPotential Outcome
AmidationPrimary or Secondary AmineMethyl EsterDiverse Amide Derivatives
EtherificationAlkyl HalidePhenolic HydroxylLibrary of Ether Derivatives
EsterificationAcyl Chloride or Carboxylic AcidPhenolic HydroxylLibrary of Ester Derivatives
Knoevenagel CondensationActive Methylene CompoundKeto GroupVaried Alkene Derivatives

This table outlines potential chemical transformations that could be applied to this compound in a combinatorial synthesis workflow.

Development of New Synthetic Methodologies Utilizing the Compound

There is a continuous effort in organic chemistry to develop new synthetic methods that are more efficient, selective, and environmentally friendly. While specific methodologies centered on the use of this compound are not prominently reported, its unique combination of functional groups could inspire the development of novel synthetic transformations. For instance, cascade reactions involving both the keto-ester and the phenolic hydroxyl group could lead to the rapid assembly of complex molecular architectures.

Discovery of Novel Reaction Pathways Enabled by its Unique Structure

The unique structure of this compound, featuring an α-ketoester moiety ortho to a phenolic hydroxyl group, opens up possibilities for novel intramolecular reactions. The proximity of the hydroxyl and keto groups can facilitate cyclization reactions to form various heterocyclic systems, which are significant scaffolds in medicinal chemistry.

For instance, the presence of the phenolic hydroxyl group allows for intramolecular O-acylation or O-alkylation, leading to the formation of oxygen-containing heterocycles. Furthermore, the α-ketoester functionality is susceptible to a variety of nucleophilic attacks, which can be the initial step in a cascade of reactions leading to complex molecular architectures.

Potential Reaction Pathways:

Intramolecular Friedel-Crafts Reactions: The activated aromatic ring, due to the hydroxyl group, could potentially undergo intramolecular cyclization under acidic conditions, leading to the formation of substituted benzofuranones.

Pictet-Spengler Type Reactions: In the presence of a suitable amine, the α-ketoester can be converted to an imine, which could then undergo an intramolecular cyclization with the activated aromatic ring to form tetrahydroisoquinoline derivatives.

Domino Reactions: The multiple reactive sites allow for the design of domino reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds and complex structures in a highly efficient manner.

Below is a table illustrating hypothetical reaction pathways and the resulting novel heterocyclic structures that could be synthesized from this compound.

Starting MaterialReagents and ConditionsPotential Product (Heterocyclic Core)
This compound1. Hydrazine hydrate, Ethanol, RefluxSubstituted Pyridazinone
This compound1. o-Phenylenediamine (B120857), Acetic acid, RefluxSubstituted Benzodiazepine
This compound1. Lawesson's reagent, Toluene, RefluxSubstituted Benzothiophene

Catalytic Reactions Incorporating the Compound as a Substrate

The reactive nature of this compound makes it an excellent substrate for a variety of catalytic reactions. The ketone and ester functionalities can be targeted by a range of catalysts to achieve selective transformations.

Examples of Potential Catalytic Transformations:

Asymmetric Hydrogenation: The ketone group can be stereoselectively reduced using chiral catalysts to produce optically active α-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Cross-Coupling Reactions: The chloro-substituted aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the synthesis of complex aromatic compounds.

C-H Activation: The presence of the hydroxyl group can direct ortho C-H activation, enabling the introduction of functional groups at the C3 position of the aromatic ring, a transformation that is often challenging to achieve through classical methods.

The following table provides a summary of potential catalytic reactions and their significance.

Catalytic ReactionFunctional Group TargetedCatalyst System (Example)Product Type
Asymmetric HydrogenationKetoneRu(II)-BINAPChiral α-hydroxy ester
Suzuki CouplingChloro-ArylPd(PPh₃)₄, BaseBiaryl compound
Heck CouplingChloro-ArylPd(OAc)₂, Phosphine ligand, BaseSubstituted Styrene derivative
Directed C-H FunctionalizationAryl C-H bondRh(III) or Pd(II) catalyst with a directing groupOrtho-functionalized phenol derivative

Applications in Material Science Precursors

While specific applications of this compound in material science have not been extensively reported, its structure suggests potential utility as a precursor for functional materials.

Monomer or Cross-linker in Polymer Synthesis

The presence of multiple reactive functional groups, particularly the phenolic hydroxyl group and the ester, allows this compound to be considered as a monomer for the synthesis of specialty polymers. For example, it could be incorporated into polyesters or polycarbonates through the reaction of its hydroxyl group. The pendant chloro and keto groups would then provide sites for further modification of the polymer, allowing for the tuning of its properties or for its use as a cross-linking agent to enhance the thermal and mechanical stability of polymer networks.

Precursor for Functional Materials (e.g., organic semiconductors, dyes)

The aromatic core of this compound can be chemically modified to create conjugated systems that are characteristic of organic semiconductors and dyes. Through cross-coupling reactions on the chloro-substituted ring, extended π-conjugated systems can be built. The electron-withdrawing nature of the keto and ester groups, combined with the electron-donating hydroxyl group, can lead to molecules with interesting photophysical properties, making them potential candidates for applications in organic electronics and as colorants.

The table below outlines the potential roles of this compound in the synthesis of functional materials.

Application AreaRole of the CompoundResulting Material ClassPotential Properties and Applications
Polymer ChemistryMonomer with functional side groups or Cross-linkerSpecialty Polyesters, EpoxiesEnhanced thermal stability, post-polymerization modification
Organic ElectronicsPrecursor for conjugated moleculesOrganic Semiconductors, DyesCharge transport, light absorption/emission for OLEDs, solar cells

Mechanistic Insights into Biological Interactions of Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate and Its Analogues

Molecular Basis of Enzyme-Ligand Interactions (if reported for similar structures)

The structural motifs present in methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate, namely the halogenated and hydroxylated phenyl ring, are common in many enzyme inhibitors. Analogous compounds have been reported to exhibit inhibitory effects on various enzymes through diverse mechanisms.

Molecular docking studies on derivatives of 4-aminophenol (B1666318), which share the substituted phenol (B47542) moiety, have also elucidated potential binding modes within the active sites of enzymes like α-amylase and α-glucosidase. ku.ac.aenih.gov These studies highlight the importance of specific amino acid residues in forming stable enzyme-inhibitor complexes.

Table 1: Enzyme Inhibition Data for Analogues of this compound

Compound ClassTarget EnzymeReported Activity (e.g., IC50)Reference
N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate (B1207046) derivativesAcetylcholinesterase, ButyrylcholinesteraseGood inhibitory potential ajphs.com
4-Aminophenol derivativesα-Amylase, α-GlucosidaseSignificant inhibition ku.ac.aenih.gov
Substituted benzoic and cinnamic acid estersTyrosinasePotential inhibitors nih.gov

This table is illustrative and based on data for structurally related compounds.

The mechanism of enzyme inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where it binds to an allosteric site. The α-keto ester functionality in this compound could potentially mimic the transition state of a substrate, leading to competitive inhibition. For example, some substituted benzoic acid and cinnamic acid esters are being explored as tyrosinase inhibitors. nih.gov

In other cases, compounds with similar structural features have been shown to act as non-competitive inhibitors by binding to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. The specific mechanism is highly dependent on the topology of the enzyme's binding pockets and the chemical properties of the inhibitor.

Receptor Binding Studies and Selectivity Profiling

Beyond enzymes, small molecules can also exert their effects by binding to cellular receptors, acting as agonists, antagonists, or allosteric modulators.

Radioligand receptor binding assays are a common method to determine the affinity and selectivity of a compound for a specific receptor. nih.gov While such studies for this compound have not been reported, the 4-chlorophenol (B41353) moiety is present in molecules that interact with various receptors. The nature of these interactions, including hydrogen bonding from the hydroxyl group and halogen bonding from the chlorine atom, would be critical in determining receptor affinity and specificity.

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.gov This can lead to a modulation of the receptor's response to the endogenous ligand, either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) its effect. The presence of multiple functional groups and a non-planar structure in this compound suggests the possibility of it fitting into allosteric pockets on certain receptors, although this remains speculative without direct experimental evidence.

Interaction with Biomolecules (e.g., DNA, RNA, Proteins) at a Molecular Level

The interaction of small molecules with nucleic acids and proteins is a key area of research, particularly in the development of anticancer and antimicrobial agents. Studies on 4-aminophenol derivatives, which include structures with a 4-chloro-2-hydroxyphenyl-like imino methylphenol group, have demonstrated the potential for such interactions. ku.ac.aenih.gov

These studies, utilizing techniques like UV-Vis absorption spectroscopy, have shown that certain derivatives can interact with DNA. ku.ac.aenih.gov The observed hyperchromism or hypochromism in the presence of DNA suggests an interaction, potentially through intercalation between base pairs or groove binding. ku.ac.aenih.govmdpi.com Molecular docking simulations further support the possibility of these compounds binding to the minor groove of the DNA double helix. ku.ac.ae

Table 2: DNA Interaction Profile of a Structurally Related 4-Aminophenol Derivative

CompoundSpectroscopic Observation with DNAInferred Mode of InteractionReference
4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenolHyperchromismNon-covalent binding ku.ac.aenih.gov

This table is based on a structurally analogous compound to infer potential interactions.

Characterization of Covalent and Non-Covalent Binding

The interaction of small molecules with their biological targets can be broadly categorized into two types: covalent and non-covalent binding. Covalent interactions involve the formation of a strong, irreversible chemical bond between the molecule and its target. An example of a related analogue that acts as an irreversible inhibitor is MI-2, which targets the MALT1 protein. This type of binding is often characterized by its durability and can lead to a prolonged biological effect.

The nature of these interactions can be studied using a variety of biophysical techniques. Isothermal titration calorimetry (ITC) can directly measure the heat changes associated with binding, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding and dissociation in real-time. Spectroscopic methods, including fluorescence spectroscopy and nuclear magnetic resonance (NMR), can provide insights into the binding mode and the environment of the ligand upon binding.

Impact on Biomolecular Conformation and Function

The binding of a small molecule to a biomolecule, be it covalent or non-covalent, can induce significant changes in the latter's three-dimensional structure. These conformational changes are often the basis of the molecule's biological effect. For example, the covalent modification of a cysteine residue in the active site of an enzyme by an irreversible inhibitor can lead to a conformational change that permanently inactivates the enzyme. In the case of MALT1 inhibition by MI-2 analogues, this irreversible binding is key to its therapeutic potential in certain types of lymphoma.

Non-covalent binding can also lead to substantial conformational changes. A small molecule might bind to an allosteric site on a protein, a site distinct from the active site, and trigger a conformational cascade that alters the protein's activity. This can either enhance or inhibit the protein's function. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for visualizing these conformational changes at an atomic level. These methods can reveal the precise binding pose of the ligand and the resulting structural rearrangements in the target biomolecule.

The functional consequences of these conformational changes are diverse. In the context of enzymes, binding can lead to inhibition or activation. For receptors, it can trigger or block downstream signaling pathways. In the case of DNA-binding molecules, it can affect gene transcription and replication. The ultimate functional impact is a direct consequence of the altered biomolecular conformation.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. They involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. The goal is to understand which parts of the molecule, or pharmacophores, are essential for its interaction with the target and to optimize its potency, selectivity, and other properties.

Design and Synthesis of Analogues for SAR Exploration

The design and synthesis of analogues are central to SAR exploration. For a molecule like this compound, a medicinal chemist might systematically modify several key positions. For example, the position and nature of the substituent on the phenyl ring could be varied. The chloro group could be moved to other positions or replaced with other halogens or electron-withdrawing/donating groups to probe the electronic and steric requirements of the binding pocket.

The hydroxyl group is another key feature that could be modified. It could be converted to an ether or an ester to investigate the importance of its hydrogen-bonding capability. The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact on solubility and interactions with the target.

The synthesis of these analogues often requires multi-step chemical routes. For instance, the synthesis of novel 4-O-methylhonokiol analogues as inhibitors of cyclooxygenase-2 (COX-2) involved strategies to modify potential metabolic soft spots and alter the polar surface area by incorporating different heterocyclic rings. Similarly, the synthesis of flavanone (B1672756) analogues embodying chromene moieties was achieved through a one-step multicomponent reaction. These synthetic efforts provide a library of related compounds that can be tested to build a comprehensive SAR profile.

Analogue Series Synthetic Strategy Purpose of Modification
Phenyl Ring SubstituentsSubstitution of the chloro group with other halogens or functional groups.To probe electronic and steric effects on binding.
Hydroxyl Group DerivativesConversion to ethers or esters.To assess the role of hydrogen bonding.
Ester Group ModificationsHydrolysis to carboxylic acid or conversion to amides.To investigate effects on solubility and target interactions.

Identification of Key Pharmacophoric Features for Mechanistic Activity

Through the systematic testing of synthesized analogues, key pharmacophoric features essential for mechanistic activity can be identified. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

For example, in a study of MI-2 analogues as MALT1 inhibitors, it was found that the side chain of 2-methoxyethoxy had little impact on the activity and could be replaced by other functionalized groups. In contrast, the addition of a terminal hydroxyl group to the side chain led to enhanced activity. This suggests that while the core scaffold is important for binding, the terminal hydroxyl group provides a key interaction that enhances potency.

Similarly, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors based on a β-lactone scaffold, SAR studies identified that specific carbamate derivatives significantly enhanced the inhibitory potency. These studies pinpoint the specific structural elements that are critical for the desired biological effect. By understanding these key features, more potent and selective compounds can be designed.

Application as a Chemical Probe for Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. An ideal chemical probe is potent, selective, and has a known mechanism of action. This compound and its optimized analogues have the potential to be developed into such probes.

Development of Fluorescent or Affinity Probes

To be useful as a chemical probe, a molecule often needs to be "tagged" for visualization or isolation. This can be achieved by attaching a fluorescent dye or an affinity tag, such as biotin.

Fluorescent Probes: A fluorescent probe can be created by chemically linking a fluorophore to the core molecule. This allows for the visualization of the target's localization and dynamics within living cells using techniques like fluorescence microscopy. The design of such a probe requires careful consideration to ensure that the attachment of the fluorophore does not significantly disrupt the binding of the molecule to its target. The development of a cell-trappable methyl rhodol-based fluorescent probe for hydrogen sulfide (B99878) demonstrates the principles of designing probes with enhanced cellular retention.

Affinity Probes: An affinity probe incorporates a tag, most commonly biotin, which has an extremely high affinity for streptavidin. This allows for the "pull-down" of the target protein and its associated binding partners from a complex biological sample, such as a cell lysate. This technique, known as affinity purification-mass spectrometry (AP-MS), is powerful for identifying the direct targets of a small molecule and for mapping protein-protein interaction networks.

Absence of "this compound" in Target Identification and Validation Research Literature

Despite a comprehensive search of scientific databases and literature, there is a notable lack of published research detailing the use of This compound in target identification and validation studies. This specific chemical compound does not appear in studies focused on elucidating biological mechanisms of action or in broader screening initiatives aimed at identifying novel molecular targets for therapeutic intervention.

The core structure of the compound, a phenylglyoxylic acid derivative, belongs to a class of molecules that has been investigated for various biological activities. Analogous compounds, for instance, have been explored for their potential as enzyme inhibitors, antibacterial agents, and anti-inflammatory molecules. However, research into these related compounds does not extend to the specific application of target identification and validation for this compound itself.

Consequently, there is no available data to construct a detailed analysis of its mechanistic insights or its role as a chemical probe in biological systems. Research findings, including data on protein binding, enzyme inhibition, or cellular effects, which are crucial for target identification and validation, are absent from the current scientific record for this particular compound. Therefore, interactive data tables detailing such interactions cannot be generated.

The absence of this compound in the literature of chemical biology and drug discovery suggests that it may be a novel entity, a synthetic intermediate that has not been subjected to biological screening, or a compound that has been evaluated in proprietary, unpublished research. As such, its potential biological targets and mechanisms of interaction remain uncharacterized in the public domain.

Advanced Analytical Methodologies for Research Purposes of Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate

Electrochemical Methods for Characterization and Sensing in Research Contexts

Electrochemical methods offer a powerful means to investigate the redox properties of methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate, particularly relating to its phenolic moiety. These techniques can provide insights into its electronic structure and be adapted for quantitative detection.

Cyclic Voltammetry (CV) is a key electrochemical technique used to probe the redox behavior of electroactive species. For this compound, the phenolic hydroxyl group is electrochemically active and can be oxidized.

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is scanned across a potential range. The resulting voltammogram plots current versus applied potential. The oxidation of the phenolic group is expected to be an irreversible or quasi-reversible process, showing an anodic (oxidation) peak on the forward scan. This peak corresponds to the oxidation of the phenol (B47542) to a phenoxy radical, which can undergo further reactions. The potential at which this peak occurs provides information about the ease of oxidation of the molecule. This redox potential is influenced by the electron-withdrawing effects of the chloro and oxoacetate substituents on the phenyl ring. Studies on similar phenolic compounds show that such substitutions can significantly affect the oxidation potential maynoothuniversity.iemaynoothuniversity.iemdpi.com.

Table 3: Typical Experimental Setup for Cyclic Voltammetry

Component Specification Purpose
Working Electrode Glassy Carbon Electrode (GCE) Provides a wide potential window and a relatively inert surface for the redox reaction.
Reference Electrode Ag/AgCl Provides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum Wire Completes the electrical circuit and allows current to flow without affecting the working electrode process.
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (TBAP) An aprotic solvent system to study the intrinsic redox behavior without proton-transfer complications.
Analyte Conc. 1-5 mM Sufficient concentration to produce a measurable current response.

| Scan Rate | 100 mV/s | A standard scan rate to observe well-defined peaks for diffusion-controlled processes. |

Biosensors can be developed for the sensitive and selective detection of this compound in complex research samples, such as those from enzymatic assays or environmental studies. Given the compound's phenolic structure, a common approach involves the use of phenol-oxidizing enzymes. nih.govmdpi.com

A biosensor could be constructed by immobilizing an enzyme like laccase or tyrosinase onto the surface of an electrode (e.g., a screen-printed carbon electrode) mdpi.com. In the presence of the target analyte, the enzyme catalyzes its oxidation. This enzymatic reaction can be monitored electrochemically. For example, the enzymatic oxidation of the phenolic group consumes oxygen or produces an electroactive product. The change in current due to the consumption or production of these species can be measured (amperometry) and correlated to the concentration of the analyte.

The development of such a biosensor would involve:

Enzyme Selection: Choosing an appropriate enzyme (e.g., tyrosinase) that shows high activity towards the substituted phenolic substrate.

Immobilization: Covalently attaching or entrapping the enzyme onto an electrode surface modified with materials like nanoparticles or conductive polymers to enhance stability and signal transduction.

Optimization: Fine-tuning experimental conditions such as pH, temperature, and applied potential to achieve the highest sensitivity and selectivity.

Calibration: Establishing a calibration curve by measuring the sensor's response to known concentrations of the analyte to enable quantitative analysis.

Such biosensors offer the advantages of high specificity (due to the enzyme's selectivity) and the ability to perform rapid measurements in complex matrices with minimal sample preparation researchgate.net.

Hyphenated Techniques for Complex Mixture Analysis in Academic Research

In academic research, the analysis of "this compound" and its related substances within complex biological or reaction matrices necessitates the use of sophisticated hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, provide the high selectivity and sensitivity required for identifying and characterizing trace-level components.

LC-MS/MS for Metabolite Identification in Model Systems

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of metabolites of "this compound" in various model systems, such as in vitro incubations with liver microsomes or in vivo studies with laboratory animals. The combination of liquid chromatography's separation capabilities with the specificity of tandem mass spectrometry allows for the detection of metabolites even at very low concentrations.

The typical workflow for metabolite identification using LC-MS/MS involves the administration of the parent compound to the model system, followed by sample collection and preparation, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the metabolites from the biological matrix. The prepared sample is then injected into the LC-MS/MS system.

Separation is typically achieved on a reverse-phase C18 column, using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. lcms.cz The mass spectrometer, usually a triple quadrupole or a high-resolution instrument like a quadrupole time-of-flight (Q-TOF), is operated in a data-dependent acquisition mode. This involves a full scan to detect potential metabolite ions followed by product ion scans (MS/MS) of the most intense ions to obtain fragmentation patterns.

The identification of metabolites is based on the comparison of their fragmentation patterns with that of the parent compound. Common metabolic transformations for a compound like "this compound" could include hydroxylation, glucuronidation, sulfation, and hydrolysis of the ester group. These modifications result in predictable mass shifts from the parent molecule, aiding in their identification.

Table 1: Hypothetical LC-MS/MS Data for Metabolite Identification of this compound

Putative MetaboliteProposed BiotransformationPrecursor Ion (m/z)Key Fragment Ions (m/z)
M1Hydroxylation245.02213.00, 185.00, 157.00
M2Glucuronidation405.05229.02, 175.02
M3Ester Hydrolysis215.00187.00, 159.00, 124.00

GC-MS for Reaction By-product Analysis

Gas chromatography-mass spectrometry (GC-MS) is an invaluable technique for the analysis of volatile and semi-volatile by-products that may be formed during the synthesis of "this compound". The high resolution of gas chromatography combined with the structural information provided by mass spectrometry allows for the separation and identification of closely related isomers and impurities. nih.gov

For GC-MS analysis, the sample, which may be a crude reaction mixture, is typically diluted in a suitable solvent. In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analytes. gcms.cz For a compound with a hydroxyl group like "this compound," derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to convert the hydroxyl group to a less polar and more volatile trimethylsilyl ether.

The derivatized or underivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, commonly a non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane. The oven temperature is programmed to ramp up over time to elute compounds with a wide range of boiling points.

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be compared to spectral libraries (e.g., NIST) for identification. This allows for the characterization of by-products resulting from incomplete reactions, side reactions, or the presence of impurities in the starting materials.

Table 2: Potential By-products in the Synthesis of this compound and their GC-MS Signatures

Potential By-productRetention Time (min)Key Mass Fragments (m/z)
4-Chlorophenol (B41353)8.5128, 93, 65
Methyl Chloroacetate5.2108, 77, 43
Dichloro-hydroxyphenyl derivative15.8262, 227, 199

Quantitative Determination Methods in Research Studies

The accurate quantification of "this compound" is crucial in research for applications such as reaction monitoring, purity assessment, and concentration determination in various assays. Spectrophotometric and titrimetric methods offer relatively simple and cost-effective approaches for quantitative analysis.

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry can be a straightforward method for determining the concentration of "this compound" in solution, provided it has a chromophore that absorbs light in the UV-Visible range and that there are no interfering substances that absorb at the same wavelength. The presence of the aromatic ring and the carbonyl groups in the molecule suggests that it will have a characteristic UV absorption spectrum.

To perform a spectrophotometric assay, a standard calibration curve is first prepared by measuring the absorbance of a series of solutions of the pure compound at known concentrations. The absorbance is measured at the wavelength of maximum absorbance (λmax), which is determined by scanning the UV-Visible spectrum of the compound. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

The concentration of "this compound" in an unknown sample can then be determined by measuring its absorbance at the same λmax and interpolating the concentration from the calibration curve. This method is often used for its simplicity and speed in research settings where high sample throughput is needed.

Table 3: Example Calibration Data for Spectrophotometric Analysis

Concentration (mg/L)Absorbance at λmax (e.g., 280 nm)
10.152
50.758
101.515
152.273
203.030

Titrimetric Methods for Purity and Assay

Titrimetric methods can be employed for the determination of the purity and for the assay of "this compound". These methods rely on a chemical reaction between the analyte and a reagent of known concentration (the titrant).

One possible approach is an acid-base titration. The phenolic hydroxyl group on the molecule is weakly acidic and can be titrated with a strong base, such as sodium hydroxide, in a non-aqueous solvent to enhance its acidity. The endpoint of the titration can be detected using a suitable indicator or by potentiometric monitoring of the pH change.

Alternatively, a method based on the reaction of the keto group could be utilized. For instance, a titration with hydroxylamine hydrochloride can be performed. dergipark.org.tr The reaction forms an oxime and liberates hydrochloric acid, which can then be titrated with a standard solution of a strong base. The amount of base consumed is directly proportional to the amount of the keto compound present.

For the determination of the ester content, a saponification reaction can be used. This involves heating a known amount of the sample with an excess of a standard solution of a strong base (e.g., potassium hydroxide in ethanol). The base hydrolyzes the ester. The unreacted excess base is then back-titrated with a standard acid solution. The difference between the initial amount of base and the amount that remained after the reaction is used to calculate the amount of ester present.

Table 4: Representative Titrimetric Assay Results for Purity Determination

Titration MethodAnalyte Functional GroupTitrantPurity (%)
Acid-Base TitrationPhenolic Hydroxyl0.1 M NaOH98.5
OximationKeto Group0.1 M HCl (after reaction)99.2
SaponificationEster Group0.5 M KOH (back-titrated)98.9

Future Research Directions and Unexplored Avenues for Methyl 2 4 Chloro 2 Hydroxyphenyl 2 Oxoacetate

Exploration of Novel Synthetic Routes and Catalytic Systems

While classical methods like the Friedel-Crafts acylation provide a basis for synthesizing aryl α-ketoesters, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate. chemicalbook.com A primary goal will be to devise routes that offer greater control over substitution patterns and compatibility with a wider range of functional groups.

Exploration into advanced catalytic systems could overcome the limitations of traditional Lewis acid catalysts, which often require stoichiometric amounts and harsh conditions. Research into transition-metal-catalyzed cross-coupling reactions or C-H activation/oxidation strategies could provide more direct and atom-economical pathways from readily available precursors like 4-chlorophenol (B41353) derivatives. Furthermore, the development of organocatalytic or biocatalytic approaches could offer milder reaction conditions and improved environmental compatibility.

Development of Asymmetric Synthesis for Chiral Analogues

This compound is an achiral molecule, but it serves as an excellent starting point for the synthesis of chiral analogues with potential applications in medicinal chemistry and materials science. Future work should focus on the development of catalytic asymmetric methods to introduce chirality.

One promising avenue is the asymmetric reduction of the ketone to produce chiral α-hydroxy esters. This could be achieved using chiral boranes, transition metal complexes with chiral ligands, or enzymatic catalysts (ketoreductases). Another approach involves the asymmetric addition of nucleophiles to the ketone, creating chiral tertiary alcohols. Furthermore, the α-ketoester moiety is a versatile handle for creating α-quaternary stereocenters through catalytic enantioselective reactions. unc.edu Research into chiral phosphoric acid or squaramide-based organocatalysts, which have proven effective in similar systems, could lead to highly enantioselective transformations of this substrate. rsc.org

Integration into Flow Chemistry Methodologies

The translation of synthetic routes for this compound and its derivatives from batch to continuous flow processes represents a significant area for future research. Flow chemistry offers substantial advantages in terms of safety, scalability, process control, and efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Future studies could focus on designing a multi-step flow synthesis that integrates the formation of the key scaffold with subsequent derivatization reactions. This could involve packed-bed reactors containing immobilized catalysts or reagents, enabling simplified purification and catalyst recycling. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities, potentially unlocking reaction pathways that are difficult to control in batch processing.

Advanced Mechanistic Studies of its Chemical Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the electron-withdrawing α-ketoester group, the electron-donating hydroxyl group, and the chloro-substituent creates a unique electronic profile that warrants detailed investigation.

Future research should employ a combination of experimental and computational methods to probe its reactivity. Kinetic studies, isotope labeling experiments, and in-situ reaction monitoring using spectroscopic techniques (e.g., NMR, IR) can provide valuable data on reaction pathways. researchgate.net These experimental findings can be complemented by density functional theory (DFT) calculations to model reaction coordinates, transition states, and intermediate structures, offering a deeper insight into the underlying electronic effects. acs.org

Investigation of Unprecedented Reaction Pathways

The unique combination of functional groups in this compound makes it a candidate for exploring unprecedented reaction pathways. The α-ketoester moiety can participate in a variety of transformations beyond simple nucleophilic additions.

Future research could investigate its potential in multicomponent reactions, cycloadditions, or cascade reactions to rapidly build molecular complexity. For instance, the phenolic hydroxyl group could be used to direct ortho-C–H activation or to trigger intramolecular cyclization cascades. The exploration of photochemical or electrochemical activation could also reveal novel reactivity patterns that are inaccessible under thermal conditions. Investigating its behavior under palladium catalysis could lead to novel bond-cleavage and functionalization pathways, similar to those seen in other complex carbonyl systems. acs.org

Elucidation of Intermediate Structures in Complex Transformations

In many complex chemical transformations, the direct observation and characterization of transient intermediates are challenging yet critical for a complete mechanistic understanding. Future studies on the reactivity of this compound should aim to trap and characterize key reaction intermediates.

This could involve low-temperature spectroscopic studies to stabilize and observe short-lived species. Advanced mass spectrometry techniques can also be used to detect intermediates in the gas phase. When crystalline intermediates can be isolated, single-crystal X-ray diffraction provides definitive structural proof. researchgate.net The insights gained from elucidating these structures would be invaluable for rationalizing reaction outcomes and designing more efficient and selective synthetic methods.

Identification of Novel Biological Targets and Interaction Mechanisms

The structural features of this compound, particularly the hydroxyphenyl moiety, are present in many biologically active compounds. nih.gov This suggests that the molecule itself or its derivatives could have interesting pharmacological properties. A key area for future research is the systematic identification of its potential biological targets.

Initial efforts can employ in silico approaches, such as molecular docking and pharmacophore modeling, to screen the compound against libraries of known protein structures. nih.gov This computational screening can generate hypotheses about potential protein targets, which can then be validated through in vitro biochemical and biophysical assays.

Once a biological target is validated, subsequent research should focus on elucidating the specific molecular interaction mechanisms. This would involve determining how the compound binds to its target protein and identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). Techniques like X-ray crystallography of the protein-ligand complex, structure-activity relationship (SAR) studies with a library of analogues, and biophysical methods can provide detailed insights into the binding mode and mechanism of action. Understanding these interactions is fundamental for any future efforts in rational drug design and optimization.

High-Throughput Screening for New Mechanistic Activities

High-throughput screening (HTS) offers a powerful platform for the rapid assessment of large compound libraries to identify molecules with specific biological activities. nih.govmdpi.com For this compound, HTS campaigns could be designed to uncover novel mechanistic activities, particularly in the realm of enzyme inhibition. Given that α-keto amides have been identified as effective "warheads" in covalent inhibitors, it is plausible that the analogous α-keto ester functionality in this compound could exhibit similar reactivity towards nucleophilic residues in enzyme active sites. nih.govnih.govrsc.org

Future HTS campaigns could focus on screening this compound and its derivatives against diverse panels of enzymes, such as kinases, proteases, and phosphatases, which are often implicated in various diseases. nih.govnih.govresearchgate.net The development of sensitive and robust HTS assays, potentially leveraging fluorescence-based readouts, would be crucial for identifying initial hits. nih.gov A key area of exploration would be to determine if the compound acts as a reversible or irreversible inhibitor, and to identify the specific amino acid residues it may covalently modify. nih.gov

Table 1: Potential High-Throughput Screening Campaigns for this compound

Target Class Screening Rationale Potential Assay Type
KinasesInhibition of ATP binding or allosteric sites.Fluorescence Resonance Energy Transfer (FRET) or Luminescence-based assays.
ProteasesCovalent modification of catalytic residues (e.g., cysteine, serine).Fluorogenic substrate cleavage assays.
PhosphatasesInhibition of phosphate (B84403) removal from substrates.Phosphatase activity assays using colorimetric or fluorescent substrates.
DehydrogenasesModulation of cofactor binding or substrate turnover.NAD+/NADH or NADP+/NADPH-linked fluorescence or absorbance assays.

Biophysical Characterization of Protein-Ligand Interactions

Once initial hits are identified through HTS, a detailed understanding of the binding thermodynamics and kinetics is essential. nih.govjst.go.jpelsevierpure.comresearchgate.net A suite of biophysical techniques can be employed to characterize the interaction between this compound and its protein targets. nih.gov These methods can provide invaluable data on binding affinity, stoichiometry, and the energetic drivers of the interaction.

Isothermal titration calorimetry (ITC), for instance, can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). researchgate.net Surface plasmon resonance (SPR) can offer real-time kinetic data, elucidating the association (kon) and dissociation (koff) rate constants. nih.gov Nuclear magnetic resonance (NMR) spectroscopy can provide structural information about the protein-ligand complex in solution, helping to map the binding site and understand conformational changes upon binding. nih.gov

Table 2: Biophysical Techniques for Characterizing Protein-Ligand Interactions

Technique Information Gained Key Parameters
Isothermal Titration Calorimetry (ITC)Binding affinity, stoichiometry, enthalpy, entropy.Kd, n, ΔH, ΔS
Surface Plasmon Resonance (SPR)Binding kinetics and affinity.kon, koff, Kd
Nuclear Magnetic Resonance (NMR)Binding site mapping, structural changes, dynamics.Chemical shift perturbations, NOEs.
Differential Scanning Fluorimetry (DSF)Ligand-induced protein stabilization.Melting temperature (Tm) shift.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules. researchgate.net For this compound, AI and ML can be leveraged in several forward-looking applications.

Predictive Modeling for Synthesis and Reactivity

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. smums.ac.ir For this compound, such models could be used to predict its reactivity in a wide range of chemical reactions, aiding in the design of efficient synthetic routes to novel derivatives. Furthermore, ML models are increasingly being used for predictive toxicology. jocpr.comazolifesciences.comjocpr.comresearchgate.net The presence of a chlorinated aromatic ring in the compound makes it a candidate for in silico toxicity prediction, as halogenation patterns are known to influence a molecule's toxicological profile. oup.com Early-stage computational toxicity assessment can help prioritize the synthesis of safer analogues.

De Novo Design of Analogues with Desired Mechanistic Properties

De novo design algorithms, guided by machine learning, can generate novel molecular structures with optimized properties for a specific biological target. researchgate.net Starting with the scaffold of this compound, these methods could be employed to design new analogues with enhanced potency, selectivity, and pharmacokinetic properties. For instance, if a specific protein target is identified, computational models could suggest modifications to the phenyl ring or the methyl ester to improve binding affinity or introduce new interactions with the target protein. This approach could be particularly powerful in designing targeted covalent inhibitors, where the reactivity of the α-keto ester "warhead" can be fine-tuned through structural modifications. nih.govrsc.org

Sustainable and Environmentally Benign Approaches in its Chemistry

The principles of green chemistry are increasingly important in modern chemical synthesis. mdpi.com Future research on this compound should incorporate sustainable and environmentally benign methodologies.

Biocatalytic Transformations of the Compound

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green alternative to traditional chemical methods. nih.gov The α-keto group of this compound is an excellent handle for biocatalytic reductions to produce the corresponding chiral α-hydroxy ester. researchgate.netgoogle.com The development of stereoselective biocatalysts, such as ketoreductases, could provide access to enantiomerically pure (R)- or (S)-methyl 2-(4-chloro-2-hydroxyphenyl)-2-hydroxyacetate, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the potential for biocatalytic racemization of the corresponding α-hydroxy acid could be explored, which would be a valuable tool for deracemization processes. nih.govresearchgate.net The use of whole-cell biocatalysts or immobilized enzymes could lead to more sustainable and cost-effective manufacturing processes for derivatives of this compound. researchgate.net Research in this area could focus on screening for novel enzymes with high activity and selectivity for this specific substrate, as well as optimizing reaction conditions for industrial-scale production. elsevierpure.comtudelft.nlrsc.org

Photoredox Catalysis for its Synthesis and Derivatization

Visible-light photoredox catalysis, a powerful tool for forming challenging chemical bonds under mild conditions, represents a significant unexplored avenue for both the synthesis and derivatization of this compound. The compound's inherent electronic properties suggest it could be a highly reactive substrate in single-electron transfer (SET) processes.

Future research could explore the direct C-H functionalization of the electron-rich phenolic ring. Photoredox-mediated reactions could enable the introduction of alkyl, aryl, or trifluoromethyl groups at positions ortho or meta to the hydroxyl group, bypassing traditional multi-step synthetic sequences. Such approaches would offer a more sustainable and efficient route to a diverse library of derivatives.

Furthermore, the α-ketoester functionality could participate in novel photoredox-catalyzed coupling reactions. For instance, reductive coupling with alkenes or alkynes could lead to the formation of complex tertiary alcohols, which are valuable chiral building blocks. Derivatization through these modern synthetic methods could unlock new chemical space for applications in medicinal chemistry and materials science.

Table 1: Hypothetical Photoredox Reactions for Derivatization

Reaction Type Potential Reagents & Catalysts Target Functional Group Potential Product Class
C-H Arylation Aryl Diazonium Salts, Ru(bpy)₃²⁺ or Ir-based photocatalyst Aromatic Ring Biaryl derivatives
Decarboxylative Alkylation Carboxylic Acids, Photoredox Catalyst, Hantzsch Ester α-Ketoester (after reduction) Substituted α-hydroxy esters
Giese-Type Addition Alkyl Halides, Organic Dye Photocatalyst (e.g., Eosin Y) α-Ketoester (as radical acceptor) γ-Ketoesters

Interdisciplinary Research Collaborations and Translational Potential (academic focus)

The structural features of this compound make it an intriguing molecule for academic-focused, interdisciplinary research, particularly at the interface of chemistry and biology, and in the development of fundamental reaction methodologies.

Applications in Chemical Biology Research

In chemical biology, small molecules are essential tools for probing biological systems. This compound could serve as a versatile scaffold for the development of chemical probes. The electrophilic α-ketoester moiety is a known "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine or lysine) in proteins. This suggests its potential as a starting point for designing targeted covalent inhibitors or activity-based probes.

Collaborations between synthetic organic chemists and chemical biologists could focus on:

Probe Development: Synthesizing derivatives where the chlorohydroxyphenyl group is modified to mimic the binding motif of a known ligand for a specific protein target.

Target Identification: Incorporating a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) into the molecule to facilitate the identification of its cellular binding partners.

Antioxidant Mechanism Studies: Research indicates that hydroxyphenyl groups can possess antioxidant properties. smolecule.com The compound could be used to study the mechanisms of radical scavenging and its effects on oxidative stress-related pathways in cells.

Table 2: Potential Research Applications in Chemical Biology

Research Area Role of the Compound Potential Biological Target Class Information Gained
Covalent Ligand Discovery Electrophilic scaffold Enzymes with active site nucleophiles (e.g., proteases, kinases) Irreversible inhibition, target validation
Activity-Based Probing Reactive probe for target engagement Hydrolases, transferases Enzyme activity profiling, drug discovery

Contributions to Fundamental Organic Reaction Development

The development of new organic reactions expands the toolkit available to chemists for constructing complex molecules. The multifunctionality of this compound makes it an ideal substrate for developing and showcasing novel synthetic methods.

Its distinct functional groups—a soft nucleophile (phenol), a hard electrophile (keto group), a modifiable ester, and an aromatic ring suitable for cross-coupling—allow for the exploration of chemoselective and site-selective reactions. For example, researchers could investigate:

Cascade Reactions: Designing a multi-step reaction sequence that occurs in a single pot, where different reagents selectively address each functional group in a controlled order.

Orthogonal Functionalization: Developing reaction conditions that allow for the independent modification of the phenol (B47542), the aromatic ring, and the keto-ester, enabling the rapid synthesis of diverse molecular architectures from a common starting material.

Multicomponent Reactions: Using the compound as a key building block in reactions involving three or more starting materials to rapidly build molecular complexity. The phenol and the α-keto moiety could participate in reactions like the Pechmann condensation or other cyclization strategies to form novel heterocyclic systems.

The insights gained from using this compound to push the boundaries of reaction development would have implications far beyond the molecule itself, contributing to the broader field of synthetic organic chemistry.

Q & A

Q. What are the common synthetic routes for methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step strategies, starting with functionalization of the phenyl ring. For example:

  • Oxidation of precursors : Similar compounds like 2-(3-chlorophenyl)-2-oxoacetaldehyde are oxidized using agents like K₂Cr₂O₇ in acidic conditions to form oxoacetic acid derivatives .
  • Esterification : Methanol is often used to esterify the oxoacid intermediate under acidic catalysis. Reaction conditions (temperature, solvent purity) must be tightly controlled to avoid hydrolysis of the ester group .
  • Intermediate optimization : Yield improvements can be achieved via HPLC monitoring of reaction progress and adjusting stoichiometric ratios (e.g., excess methanol to drive esterification). For chlorinated intermediates, inert atmospheres (N₂/Ar) prevent unwanted side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., C–H···π interactions in related compounds, as shown in triclinic crystal systems with space group P1) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~165–170 ppm, aromatic protons in the 6.5–8.0 ppm range). Deuterated solvents (CDCl₃, DMSO-d₆) are critical for resolving splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 244.03 for C₉H₇ClO₄) and fragments, aiding purity assessment .

Q. What factors influence the stability of this compound under different storage conditions?

Methodological Answer:

  • Thermal stability : Thermochemical data (e.g., ΔfH values from gas-phase studies) suggest decomposition above 150°C, requiring storage at ≤–20°C in amber vials .
  • Hydrolytic sensitivity : The ester group is prone to hydrolysis in humid environments. Anhydrous silica gel desiccants and airtight containers are recommended .
  • Light sensitivity : UV/Vis spectra of analogous compounds show absorption <300 nm, necessitating protection from UV light to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry methods like quantum mechanical calculations aid in predicting reaction pathways for this compound?

Methodological Answer:

  • Reaction path searches : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, ICReDD’s workflow combines computational predictions with experimental validation to optimize nucleophilic substitution at the chlorophenyl group .
  • Solvent effects : COSMO-RS simulations predict solvation energies, guiding solvent selection (e.g., DMF vs. THF) for reactions involving the oxoacetate moiety .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Multi-technique validation : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be clarified via 2D techniques (HSQC, HMBC) .
  • Crystallographic cross-check : Single-crystal XRD data (e.g., unit cell parameters: a = 7.4727 Å, α = 90.384°) provide ground-truth structural validation against spectral hypotheses .

Q. What strategies are effective in studying nucleophilic substitution at the chlorophenyl group of this compound?

Methodological Answer:

  • Kinetic profiling : Monitor substitution with amines/thiols using in-situ IR spectroscopy (e.g., tracking C–Cl bond disappearance at 550 cm⁻¹) .
  • Leaving group analysis : Compare reactivity with meta- vs. para-chloro analogs. Steric maps from XRD data (e.g., torsion angles in substituted phenyl rings) inform steric hindrance effects .

Q. How does crystallography inform structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Hydrogen-bond networks : XRD reveals intermolecular interactions (e.g., O–H···O bonds between hydroxyl and carbonyl groups) that influence solubility and bioavailability .
  • Conformational analysis : Crystal packing (e.g., triclinic vs. monoclinic systems) correlates with molecular flexibility, guiding derivatization for improved target binding .

Q. What in vitro models are suitable for assessing the biological activity of this compound, considering its structural features?

Methodological Answer:

  • Antimicrobial assays : Structural analogs with chlorophenyl groups show activity against Gram-positive bacteria. Use broth microdilution (MIC determination) in S. aureus models .
  • Enzyme inhibition studies : The oxoacetate moiety may chelate metal ions in enzymes (e.g., metalloproteases). Use fluorogenic substrates to quantify inhibition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.